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molecular formula C8H18O B8588743 Isopropyl tert-pentyl ether CAS No. 3249-46-5

Isopropyl tert-pentyl ether

Cat. No. B8588743
M. Wt: 130.23 g/mol
InChI Key: WICKZWVCTKHMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05705712

Procedure details

Aqueous alcohol stream 26 is passed to a drier 34 operated at 150° C. and 125 psig. A diisopropyl ether-containing stream 36 is also introduced into drier 34. The diisopropyl ether acts as an entrainer and draws water from the isopropyl alcohol into stream 38 so that stream 38 is a mixture of water and diisopropyl ether. Stream 38 enters a separator 40 where a diisopropyl ether enriched phase readily separates from a water enriched phase. The diisopropyl ether enriched phase is removed from the separator via line 44 and recycled to the drier. The water enriched phase is removed from the separator via line 42 and is combined with line 28. The dry isopropyl alcohol from drier 34 contains about 100 ppm water and is removed in line 46. A portion of the dry isopropyl alcohol stream 46 may be removed in line 48 and collected as high purity isopropyl alcohol product. The remainder of the dry isopropyl alcohol in line 46 and a 7.5 mass % isobutylene-12.5 mass % isoamylene feed 52 is passed to a second reaction zone 50. Second reaction zone 50 contains Amberlyst® 35 catalyst and is operated at 60° C. and 150 psig. In second reaction zone 50 the etherification of isobutylene and isoamylene with isopropyl alcohol is catalyzed and isopropyl tertiary butyl ether and isopropyl tertiary amyl ether are formed. Due to the lower operating temperature of second reaction zone 50, it is not expected that significant amounts of acid from the catalyst will enter the reaction mixture. Second reaction zone effluent 54 contains isobutylene, isoamylene, isopropyl alcohol, isopropyl tertiary butyl ether, and isopropyl tertiary amyl ether. Second reaction zone effluent 54 is directed to a second light ends fractionation zone 60 operating at 60° C. and 70 psig. Fractionation of second reaction zone effluent 54 in second light ends fractionation zone 60 results in an inert compounds, isobutylene, and isoamylene stream 62 and an isopropyl alcohol, isopropyl tertiary butyl ether, and isopropyl tertiary amyl ether stream 64.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[CH:8](O)(C)[CH3:9]>O>[C:1]([O:4][CH:5]([CH3:7])[CH3:6])([CH3:8])([CH3:3])[CH3:2].[C:1]([O:4][CH:5]([CH3:7])[CH3:6])([CH2:8][CH3:9])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
operated at 150° C.
ADDITION
Type
ADDITION
Details
is also introduced into drier 34
CUSTOM
Type
CUSTOM
Details
The diisopropyl ether enriched phase is removed from the separator via line 44
CUSTOM
Type
CUSTOM
Details
The water enriched phase is removed from the separator via line 42
CUSTOM
Type
CUSTOM
Details
is removed in line 46
CUSTOM
Type
CUSTOM
Details
A portion of the dry isopropyl alcohol stream 46 may be removed in line 48
CUSTOM
Type
CUSTOM
Details
collected as high purity isopropyl alcohol product
CUSTOM
Type
CUSTOM
Details
is operated at 60° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(C)C
Name
Type
product
Smiles
C(C)(C)(CC)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05705712

Procedure details

Aqueous alcohol stream 26 is passed to a drier 34 operated at 150° C. and 125 psig. A diisopropyl ether-containing stream 36 is also introduced into drier 34. The diisopropyl ether acts as an entrainer and draws water from the isopropyl alcohol into stream 38 so that stream 38 is a mixture of water and diisopropyl ether. Stream 38 enters a separator 40 where a diisopropyl ether enriched phase readily separates from a water enriched phase. The diisopropyl ether enriched phase is removed from the separator via line 44 and recycled to the drier. The water enriched phase is removed from the separator via line 42 and is combined with line 28. The dry isopropyl alcohol from drier 34 contains about 100 ppm water and is removed in line 46. A portion of the dry isopropyl alcohol stream 46 may be removed in line 48 and collected as high purity isopropyl alcohol product. The remainder of the dry isopropyl alcohol in line 46 and a 7.5 mass % isobutylene-12.5 mass % isoamylene feed 52 is passed to a second reaction zone 50. Second reaction zone 50 contains Amberlyst® 35 catalyst and is operated at 60° C. and 150 psig. In second reaction zone 50 the etherification of isobutylene and isoamylene with isopropyl alcohol is catalyzed and isopropyl tertiary butyl ether and isopropyl tertiary amyl ether are formed. Due to the lower operating temperature of second reaction zone 50, it is not expected that significant amounts of acid from the catalyst will enter the reaction mixture. Second reaction zone effluent 54 contains isobutylene, isoamylene, isopropyl alcohol, isopropyl tertiary butyl ether, and isopropyl tertiary amyl ether. Second reaction zone effluent 54 is directed to a second light ends fractionation zone 60 operating at 60° C. and 70 psig. Fractionation of second reaction zone effluent 54 in second light ends fractionation zone 60 results in an inert compounds, isobutylene, and isoamylene stream 62 and an isopropyl alcohol, isopropyl tertiary butyl ether, and isopropyl tertiary amyl ether stream 64.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[CH:8](O)(C)[CH3:9]>O>[C:1]([O:4][CH:5]([CH3:7])[CH3:6])([CH3:8])([CH3:3])[CH3:2].[C:1]([O:4][CH:5]([CH3:7])[CH3:6])([CH2:8][CH3:9])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
operated at 150° C.
ADDITION
Type
ADDITION
Details
is also introduced into drier 34
CUSTOM
Type
CUSTOM
Details
The diisopropyl ether enriched phase is removed from the separator via line 44
CUSTOM
Type
CUSTOM
Details
The water enriched phase is removed from the separator via line 42
CUSTOM
Type
CUSTOM
Details
is removed in line 46
CUSTOM
Type
CUSTOM
Details
A portion of the dry isopropyl alcohol stream 46 may be removed in line 48
CUSTOM
Type
CUSTOM
Details
collected as high purity isopropyl alcohol product
CUSTOM
Type
CUSTOM
Details
is operated at 60° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(C)C
Name
Type
product
Smiles
C(C)(C)(CC)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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